molecular formula C17H11FO4 B2768859 (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 868144-01-8

(Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2768859
CAS No.: 868144-01-8
M. Wt: 298.269
InChI Key: AAUFFZAFEPWCBF-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a synthetic compound belonging to the class of benzofurans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves the condensation of 2-fluorobenzaldehyde with a suitable precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired product purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Medicine

In medicine, the compound’s potential as a drug candidate is being investigated. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate: Another benzofuran derivative with similar structural features.

    Fluorescent azobenzene-containing compounds: These compounds share some structural similarities and are used in fluorescence-based applications.

Uniqueness

What sets (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate apart is its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. This unique structure allows for a wide range of applications and makes it a valuable compound for further research and development .

Properties

IUPAC Name

methyl (2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO4/c1-21-17(20)11-6-7-14-12(8-11)16(19)15(22-14)9-10-4-2-3-5-13(10)18/h2-9H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUFFZAFEPWCBF-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=CC=C3F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=CC=C3F)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.